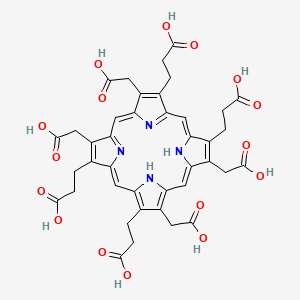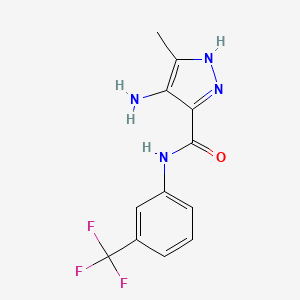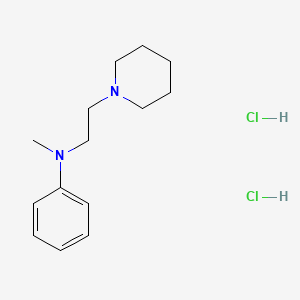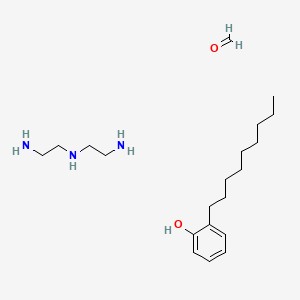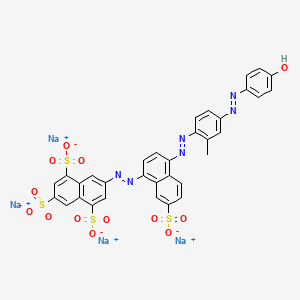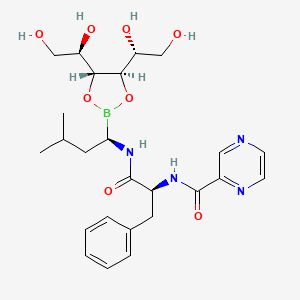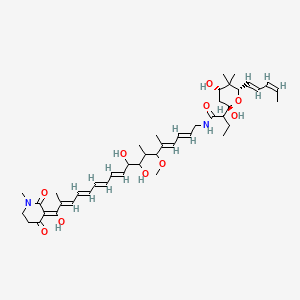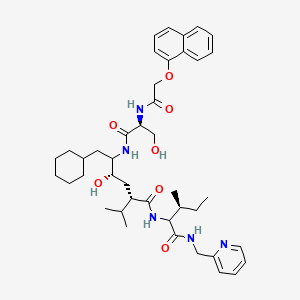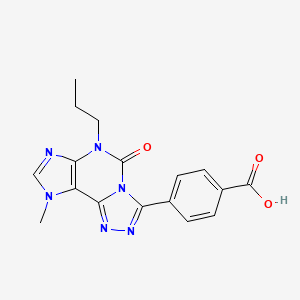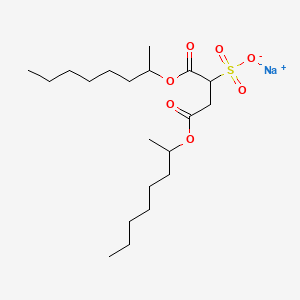
Sodium 1,4-bis(1-methylheptyl) sulfosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is an anionic surfactant known for its excellent wetting, permeating, emulsifying, dispersing, cleansing, foaming, and solubilizing abilities . It is commonly used in various industrial applications, including textiles, leather, household detergents, and industrial cleaning agents .
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Maleic anhydride reacts with 1-methylheptyl alcohol to form bis(1-methylheptyl) maleate.
Sulfonation Reaction: Bis(1-methylheptyl) maleate then reacts with sodium bisulfite to produce this compound.
Industrial Production Methods:
- The industrial production of this compound follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Types of Reactions:
Hydrolysis: this compound is stable in weak acids and alkalis but hydrolyzes under strong acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases are used to hydrolyze the compound.
Combustion: Exposure to strong oxidants can lead to combustion.
Major Products Formed:
科学的研究の応用
Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is widely used in scientific research due to its surfactant properties . Some of its applications include:
Chemistry: Used as a wetting agent, emulsifying agent, and dispersing agent in various chemical formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its solubilizing properties.
Industry: Utilized in textile and leather industries as a wetting and permeating agent.
作用機序
The mechanism of action of sodium 1,4-bis(1-methylheptyl) sulfosuccinate is primarily based on its surfactant properties . It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved through the interaction of its hydrophobic and hydrophilic groups with the liquid and solid surfaces . The compound’s molecular targets include cell membranes and other biological interfaces, where it enhances permeability and solubilization .
類似化合物との比較
Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is unique due to its specific molecular structure, which provides excellent surfactant properties . Similar compounds include:
Sodium di-2-ethylhexyl sulfosuccinate: Another anionic surfactant with similar wetting and emulsifying properties.
Sodium lauryl sulfate: A widely used surfactant with strong cleansing and foaming abilities.
Sodium dodecylbenzenesulfonate: Known for its excellent detergency and emulsifying properties.
In comparison, this compound offers a unique balance of wetting, emulsifying, and dispersing abilities, making it suitable for a wide range of applications .
特性
CAS番号 |
20727-33-7 |
|---|---|
分子式 |
C20H37NaO7S |
分子量 |
444.6 g/mol |
IUPAC名 |
sodium;1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
HLLFAOOLQATURQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
